molecular formula C12H18O6S2 B12113842 (R*,R*)-S,S'-(2,3-Diacetoxybutane-1,4-diyl) bis(thioacetate) CAS No. 59051-95-5

(R*,R*)-S,S'-(2,3-Diacetoxybutane-1,4-diyl) bis(thioacetate)

Cat. No.: B12113842
CAS No.: 59051-95-5
M. Wt: 322.4 g/mol
InChI Key: ZAXMKKSKBGKALJ-UHFFFAOYSA-N
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Description

(R*,R*)-S,S’-(2,3-Diacetoxybutane-1,4-diyl) bis(thioacetate) is an organic compound with potential applications in various fields of chemistry and biology. This compound features a butane backbone with acetoxy and thioacetate functional groups, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R*,R*)-S,S’-(2,3-Diacetoxybutane-1,4-diyl) bis(thioacetate) typically involves the reaction of a butane derivative with acetoxy and thioacetate groups

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and thiol-ene reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(R*,R*)-S,S’-(2,3-Diacetoxybutane-1,4-diyl) bis(thioacetate) can undergo various chemical reactions, including:

    Oxidation: The thioacetate groups can be oxidized to sulfoxides or sulfones.

    Reduction: The acetoxy groups can be reduced to hydroxyl groups.

    Substitution: The acetoxy and thioacetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (R*,R*)-S,S’-(2,3-Diacetoxybutane-1,4-diyl) bis(thioacetate) is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme activities involving esterases and thiolases. Its ability to undergo specific reactions makes it useful for investigating biochemical pathways.

Medicine

Potential medical applications include the development of prodrugs, where the compound’s functional groups can be modified to enhance drug delivery and release.

Industry

In the industrial sector, (R*,R*)-S,S’-(2,3-Diacetoxybutane-1,4-diyl) bis(thioacetate) can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (R*,R*)-S,S’-(2,3-Diacetoxybutane-1,4-diyl) bis(thioacetate) involves its interaction with molecular targets such as enzymes. The acetoxy groups can be hydrolyzed by esterases, releasing acetic acid and the corresponding alcohol. The thioacetate groups can interact with thiolases, leading to the formation of thiol derivatives. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (R,R)-S,S’-(2,3-Dihydroxybutane-1,4-diyl) bis(thioacetate)**: Similar structure but with hydroxyl groups instead of acetoxy groups.
  • (R,R)-S,S’-(2,3-Diacetoxybutane-1,4-diyl) bis(thioether)**: Similar structure but with thioether groups instead of thioacetate groups.

Uniqueness

(R*,R*)-S,S’-(2,3-Diacetoxybutane-1,4-diyl) bis(thioacetate) is unique due to its combination of acetoxy and thioacetate groups, which provide distinct reactivity and functional versatility. This makes it a valuable compound for various synthetic and analytical applications.

Properties

IUPAC Name

[3-acetyloxy-1,4-bis(acetylsulfanyl)butan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6S2/c1-7(13)17-11(5-19-9(3)15)12(18-8(2)14)6-20-10(4)16/h11-12H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXMKKSKBGKALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CSC(=O)C)C(CSC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865855
Record name 1,4-Bis(acetylsulfanyl)butane-2,3-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59051-95-5
Record name Ethanethioic acid, S1,S1'-((2R,3R)-2,3-bis(acetyloxy)-1,4-butanediyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059051955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanethioic acid, S1,S1'-[(2R,3R)-2,3-bis(acetyloxy)-1,4-butanediyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (R*,R*)-S,S'-(2,3-diacetoxybutane-1,4-diyl) bis(thioacetate)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.958
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